1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one
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Overview
Description
1-{7-Azabicyclo[221]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one typically involves multiple steps, including the formation of the bicyclic structure and the introduction of the p-tolyl group. Common synthetic routes may involve:
Cyclization reactions: To form the bicyclic structure.
Substitution reactions: To introduce the p-tolyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:
Catalysis: Using catalysts to increase the efficiency of the reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Where the compound is reduced to form different products.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: The compound may bind to specific receptors in the body, triggering a biological response.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(phenyl)ethan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one is unique due to its specific bicyclic structure and the presence of the p-tolyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-2-4-12(5-3-11)10-15(17)16-13-6-7-14(16)9-8-13/h2-5,13-14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRHAJKDOKLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2C3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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